molecular formula C4H10BrNO3 B3288105 4-(Aminooxy)butanoic acid hydrobromide CAS No. 850411-24-4

4-(Aminooxy)butanoic acid hydrobromide

Cat. No.: B3288105
CAS No.: 850411-24-4
M. Wt: 200.03 g/mol
InChI Key: IRWARPKGDBUSSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminooxy)butanoic acid hydrobromide typically involves the reaction of 4-chlorobutyric acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting 4-(Aminooxy)butanoic acid is then treated with hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminooxy)butanoic acid hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

ABAH has been investigated for its role as a biochemical tool in various biological studies:

  • Inhibition of Enzymatic Activity : ABAH has been shown to inhibit certain enzymes, particularly those involved in neurotransmitter metabolism. This inhibition can affect neurotransmitter levels in the brain, making it a candidate for studies related to neuropharmacology.
  • Neuroprotective Effects : Research indicates that ABAH may have neuroprotective properties. It has been studied for its potential to mitigate neuronal damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities of ABAH

ActivityDescriptionReference
Enzyme InhibitionInhibits enzymes involved in neurotransmitter metabolism
NeuroprotectionReduces neuronal damage in neurodegenerative models
Potential AntioxidantExhibits antioxidant properties

Therapeutic Applications

  • Neurological Disorders : Due to its effects on neurotransmitter systems, ABAH is being explored as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter levels may help alleviate symptoms associated with these disorders.
  • Cancer Research : Preliminary studies suggest that ABAH may influence cancer cell metabolism, making it a subject of interest in oncology research. Its role in apoptosis (programmed cell death) is under investigation.
  • Drug Development : As a chemical probe, ABAH is utilized in drug development processes to understand the mechanisms of action of various pharmacological agents.

Case Study: Neuroprotective Effects of ABAH

A study conducted by researchers at a university laboratory demonstrated that treatment with ABAH significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions. The results indicated that ABAH could enhance cell survival rates by modulating oxidative stress pathways.

Mechanism of Action

The mechanism of action of 4-(Aminooxy)butanoic acid hydrobromide involves its aminooxy group, which can form stable covalent bonds with carbonyl groups in proteins and other biomolecules. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their catalytic function. The compound’s ability to modify proteins and enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 4-(Aminooxy)butanoic acid hydrochloride
  • 4-(Aminooxy)butanoic acid sulfate
  • 4-(Aminooxy)butanoic acid phosphate

Comparison: 4-(Aminooxy)butanoic acid hydrobromide is unique due to its hydrobromide salt form, which can influence its solubility and reactivity compared to other salts like hydrochloride, sulfate, and phosphate. The hydrobromide form is often preferred in certain reactions due to its specific reactivity and stability .

Biological Activity

4-(Aminooxy)butanoic acid hydrobromide, also known as 4-AOB, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological research and therapeutic applications. This article explores the biological activity of 4-AOB, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C4_4H10_10BrNO3_3
  • Molar Mass : 200.03 g/mol
  • CAS Number : 850411-24-4

4-AOB functions primarily as an inhibitor of GABA (gamma-aminobutyric acid) transporters. GABA transporters are crucial in regulating neurotransmitter levels in the central nervous system (CNS). By inhibiting these transporters, 4-AOB can enhance GABAergic signaling, which is beneficial in conditions characterized by neuropathic pain and other neurological disorders .

Inhibition of GABA Transporters

Research indicates that 4-AOB exhibits significant inhibitory effects on GABA uptake through its action on various GABA transporter subtypes (mGAT1–4). This inhibition can lead to increased GABA concentrations in synaptic clefts, enhancing inhibitory neurotransmission .

Neuroprotective Effects

Studies have demonstrated that compounds similar to 4-AOB can provide neuroprotection in models of oxidative stress and neuroinflammation. This suggests potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Neuropathic Pain Models :
    • In a study involving rodent models of neuropathic pain induced by chemotherapy (oxaliplatin and paclitaxel) and diabetes (streptozotocin), compounds structurally related to 4-AOB showed significant antinociceptive properties without inducing motor deficits .
  • Sepsis and Inflammation :
    • Research has indicated that modulation of GABAergic signaling can influence inflammatory responses during sepsis. Inhibition of GABA transporters may reduce the severity of sepsis by modulating immune responses .

Research Findings

StudyFindings
Rashid et al., 2005Demonstrated the role of PCSK9 in cholesterol homeostasis; implications for cardiovascular health .
Dwivedi et al., 2016Showed that inhibition of PCSK9 can reduce mortality in septic models, indicating a link between GABA signaling and immune response modulation .
PMC8397297Identified novel functionalized amino acids as effective inhibitors of GABA uptake, supporting the therapeutic potential of compounds like 4-AOB .

Properties

IUPAC Name

4-aminooxybutanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.BrH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWARPKGDBUSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CON.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005412
Record name 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850411-24-4
Record name 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Aminooxy)butanoic acid hydrobromide
Reactant of Route 2
4-(Aminooxy)butanoic acid hydrobromide
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4-(Aminooxy)butanoic acid hydrobromide
Reactant of Route 4
4-(Aminooxy)butanoic acid hydrobromide
Reactant of Route 5
4-(Aminooxy)butanoic acid hydrobromide
Reactant of Route 6
4-(Aminooxy)butanoic acid hydrobromide

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